molecular formula C14H12FN3O2 B6345588 2-amino-5-(4-fluorophenyl)-5-[(furan-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one CAS No. 1354919-36-0

2-amino-5-(4-fluorophenyl)-5-[(furan-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one

Cat. No.: B6345588
CAS No.: 1354919-36-0
M. Wt: 273.26 g/mol
InChI Key: KSCJVJQPAGHLAM-UHFFFAOYSA-N
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Description

2-amino-5-(4-fluorophenyl)-5-[(furan-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound features a fluorophenyl group and a furan-2-ylmethyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(4-fluorophenyl)-5-[(furan-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate precursors such as glyoxal, ammonia, and an aldehyde.

    Introduction of the fluorophenyl group: This step may involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with an intermediate imidazole compound.

    Attachment of the furan-2-ylmethyl group: This can be done through a Friedel-Crafts alkylation reaction using a furan-2-ylmethyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions could target the imidazole ring or the fluorophenyl group, potentially leading to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation products: Furan-2-carboxylic acid derivatives.

    Reduction products: Amine derivatives of the imidazole ring.

    Substitution products: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating catalytic reactions.

    Material Science: Potential use in the synthesis of novel materials with unique electronic or optical properties.

Biology

    Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Receptor Binding: Potential use in studying receptor-ligand interactions in pharmacology.

Medicine

    Drug Development: The compound may be investigated for its therapeutic potential, particularly in targeting specific biological pathways.

    Diagnostics: Possible use in the development of diagnostic agents for imaging or biomarker detection.

Industry

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex organic molecules.

    Agriculture: Potential application in the development of agrochemicals such as pesticides or herbicides.

Mechanism of Action

The mechanism of action of 2-amino-5-(4-fluorophenyl)-5-[(furan-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one would depend on its specific biological target. Generally, it may involve:

    Binding to enzymes or receptors: The compound could interact with active sites or binding pockets, inhibiting or modulating their activity.

    Pathway modulation: It may affect signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-phenyl-4,5-dihydro-1H-imidazol-4-one: Lacks the fluorine and furan groups, potentially resulting in different chemical and biological properties.

    2-amino-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one: Contains a chlorine atom instead of fluorine, which may affect its reactivity and interactions.

    2-amino-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one: Features a methyl group, which could influence its hydrophobicity and binding affinity.

Uniqueness

The presence of both the fluorophenyl and furan-2-ylmethyl groups in 2-amino-5-(4-fluorophenyl)-5-[(furan-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one makes it unique. These groups can impart distinct electronic, steric, and hydrophobic properties, potentially enhancing its activity and selectivity in various applications.

Properties

IUPAC Name

2-amino-4-(4-fluorophenyl)-4-(furan-2-ylmethyl)-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2/c15-10-5-3-9(4-6-10)14(8-11-2-1-7-20-11)12(19)17-13(16)18-14/h1-7H,8H2,(H3,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCJVJQPAGHLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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